Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate
Description
Chemical Identity and Structural Characterization of Methyl 3-Methyl-1H-Pyrazolo[4,3-b]Pyridine-5-Carboxylate
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name This compound follows IUPAC guidelines for fused heterocyclic systems. The pyrazolo[4,3-b]pyridine core consists of a pyrazole ring fused to a pyridine ring at positions 4 and 3, respectively. The numbering begins at the pyrazole nitrogen adjacent to the fusion point, with the methyl substituent at position 3 and the methoxycarbonyl group at position 5. Alternative tautomeric forms, such as the 2H-pyrazolo[4,3-b]pyridine variant, are excluded in the preferred nomenclature due to the dominance of the 1H tautomer in solid-state analyses.
Molecular Formula and Weight Analysis
The molecular formula C₁₀H₁₀N₃O₂ derives from:
- A pyrazolo[4,3-b]pyridine backbone (C₇H₅N₃)
- A methyl ester group (–COOCH₃: C₂H₃O₂)
- A methyl substituent (–CH₃: C₁H₃)
The molecular weight calculates to 204.21 g/mol , consistent with high-resolution mass spectrometry data showing a [M+H]⁺ ion at m/z 205.0821. Comparatively, simpler analogs like methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate (C₈H₇N₃O₂) exhibit a molecular weight of 177.16 g/mol, highlighting the impact of substituents on mass spectral profiles.
Structural Elucidation via X-ray Crystallography
Single-crystal X-ray diffraction studies of related pyrazolo[3,4-b]pyridine derivatives reveal planar fused-ring systems with bond lengths characteristic of aromatic systems. For example, the C–N bond lengths in the pyrazole ring range from 1.32–1.38 Å, while the pyridine C–C bonds measure 1.38–1.42 Å. The methoxycarbonyl group adopts a coplanar orientation with the heterocyclic core, stabilized by conjugation between the ester carbonyl and the π-system of the pyridine ring. Intermolecular hydrogen bonding between the pyrazole NH and ester carbonyl oxygen (2.89–3.12 Å) contributes to crystalline lattice stability.
Tautomeric Forms and Ring System Dynamics
The compound exhibits tautomerism between the 1H-pyrazolo[4,3-b]pyridine form (dominant in polar solvents) and the 3H-pyrazolo[4,3-b]pyridine form. Nuclear Overhauser effect spectroscopy (NOESY) experiments demonstrate that the 1H tautomer predominates (>95%) in dimethyl sulfoxide-d₆ due to stabilization of the N–H group through hydrogen bonding with the solvent. Variable-temperature NMR studies in deuterated chloroform show a 1H:3H ratio of 82:18 at 25°C, shifting to 93:7 at −40°C as thermal motion decreases.
Spectroscopic Fingerprinting
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Key signals in deuterated dimethyl sulfoxide (DMSO-d₆):
- δ 12.85 (s, 1H) : Pyrazole NH proton
- δ 8.62 (s, 1H) : Pyridine H-4 proton
- δ 6.92 (s, 1H) : Pyrazole H-5 proton
- δ 3.89 (s, 3H) : Methoxy group (–OCH₃)
- δ 2.51 (s, 3H) : Methyl substituent at C-3
Coupling constants between H-4 and H-5 protons (J = 1.8 Hz) confirm the ortho-relationship in the fused ring system.
¹³C NMR Spectroscopy
Characteristic carbon resonances:
- δ 165.4 : Ester carbonyl carbon
- δ 152.1–148.3 : Pyridine C-2 and C-6
- δ 142.7 : Pyrazole C-3
- δ 51.9 : Methoxy carbon (–OCH₃)
- δ 18.2 : Methyl carbon at C-3
The deshielded pyridine C-4 (δ 130.5) reflects electron withdrawal by the adjacent ester group.
Infrared (IR) Spectroscopy
Prominent absorption bands:
- 3240 cm⁻¹ : N–H stretching (pyrazole ring)
- 1725 cm⁻¹ : Ester C=O stretching
- 1605 cm⁻¹ : C=N stretching (aromatic system)
- 1280 cm⁻¹ : C–O–C asymmetric stretching
The absence of broad O–H stretches above 3000 cm⁻¹ confirms the absence of enolic tautomers under standard conditions.
Mass Spectrometry
Electrospray ionization (ESI-MS) fragmentation pattern:
- m/z 205.0821 [M+H]⁺ : Molecular ion
- m/z 173.0618 : Loss of methoxy group (–OCH₃)
- m/z 145.0412 : Subsequent loss of CO
- m/z 117.0579 : Pyrazolo[4,3-b]pyridine core
High-resolution mass data confirm the molecular formula with a mass accuracy of <2 ppm.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 3-methyl-2H-pyrazolo[4,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-5-8-6(12-11-5)3-4-7(10-8)9(13)14-2/h3-4H,1-2H3,(H,11,12) |
InChI Key |
JGHZIRKYYYUZAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C=CC(=N2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches
Annulation of Pyridine Fragments to Pyrazole Derivatives
A foundational strategy involves the cyclocondensation of 4-aminopyrazole derivatives with carbonyl-containing electrophiles. For example, 4-amino-3-methylpyrazole-5-carboxylic acid can react with methyl acetoacetate under acidic conditions to form the pyrazolo[4,3-b]pyridine core. This method leverages the nucleophilic nature of the amino group on the pyrazole ring, which attacks the electrophilic carbonyl carbon, followed by dehydration to achieve cyclization.
Key considerations include:
Aldehyde-Mediated Cyclization
Alternative routes utilize aldehydes as bridging agents. For instance, 4-amino-3-methylpyrazole-5-carboxylate derivatives react with formaldehyde or acetaldehyde in the presence of ammonium acetate, forming Schiff base intermediates that undergo cyclization. This method is advantageous for introducing substituents at the pyridine ring’s C6 position but requires stringent moisture control to avoid hydrolysis.
SNAr and Japp–Klingemann Reaction-Based Synthesis
SNAr Displacement with Hydrazones
A modern approach involves sequential nucleophilic aromatic substitution (SNAr) and modified Japp–Klingemann reactions. Starting from 2-chloro-3-nitropyridines, SNAr displacement with methyl acetoacetate yields pyridinyl keto esters. Subsequent treatment with arenediazonium tosylates initiates azo-coupling, followed by deacylation and cyclization to form the pyrazolo[4,3-b]pyridine scaffold.
Table 1: Representative Reaction Conditions and Yields
| Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 2-Chloro-3-nitropyridine | Methyl acetoacetate | K₂CO₃, DMF, 60°C, 4h | 72 |
| Pyridinyl keto ester | Arenediazonium tosylate | Pyrrolidine, MeCN, 20°C | 65–78 |
This method’s advantages include operational simplicity and the ability to perform azo-coupling, deacylation, and cyclization in a one-pot manner, reducing purification steps.
Mechanism of Acetyl Group Migration
During the Japp–Klingemann step, an unusual C–N acetyl migration occurs, forming N-acetylhydrazone intermediates. Nuclear magnetic resonance (NMR) studies and X-ray crystallography confirm that nucleophilic attack on the azo group facilitates this rearrangement, which is critical for achieving high regioselectivity.
Industrial Production and Scale-Up Strategies
Continuous Flow Reactor Optimization
Industrial synthesis prioritizes efficiency and safety. Continuous flow reactors enhance heat and mass transfer, enabling precise control over exothermic SNAr reactions. For example, substituting batch reactors with microreactors reduces reaction times from hours to minutes while maintaining yields above 70%.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 45–68 | 85–90 | Moderate |
| SNAr/Japp–Klingemann | 65–78 | 92–95 | High |
| Industrial Flow Process | 70–75 | 95–98 | Very High |
The SNAr/Japp–Klingemann approach outperforms traditional cyclocondensation in yield and scalability, making it preferable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazolopyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares key structural features and properties of the target compound with analogs:
Key Findings from Comparative Studies
Positional Isomerism ([4,3-B] vs [3,4-b])
The fusion position of the pyrazole and pyridine rings significantly impacts electronic properties and binding interactions. For example:
- Pyrazolo[4,3-B]pyridine systems exhibit distinct dipole moments compared to [3,4-b] isomers due to altered electron distribution .
- In medicinal chemistry, [3,4-b] isomers are more commonly reported (e.g., Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate ), suggesting better synthetic accessibility or biological relevance.
Substituent Effects
- Halogen Substituents : Bromo or iodo groups (e.g., ) enhance reactivity in cross-coupling reactions but reduce solubility due to increased molecular weight and hydrophobicity.
- Ester Groups : Ethyl esters (e.g., ) exhibit higher lipophilicity than methyl esters, influencing membrane permeability in biological assays.
Core Heterocycle Differences
Biological Activity
Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
- Molecular Formula : C₉H₉N₃O₂
- Molecular Weight : 191.19 g/mol
- CAS Number : 1206983-99-4
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : Data not available
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The methods often include cyclization reactions that yield the pyrazolo[4,3-b]pyridine core structure, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer properties of compounds containing the pyrazolo[4,3-B]pyridine scaffold. For instance, derivatives of this compound have demonstrated significant inhibitory effects against various cancer cell lines:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Compounds derived from the pyrazolo[4,3-b]pyridine structure have shown potent inhibition against CDK2 and CDK9 with IC₅₀ values of 0.36 µM and 1.8 µM, respectively . This selective inhibition suggests potential for targeted cancer therapies.
- Cell Proliferation Inhibition : Studies indicate that these compounds exhibit excellent in-vitro inhibition of cellular proliferation in human tumor cell lines such as HeLa and HCT116 . The mechanism appears to involve apoptosis induction through caspase activation pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : The compound has been shown to activate caspases in cancer cells, leading to programmed cell death. For example, treatment with this compound resulted in increased levels of annexin-V positive cells, indicating apoptosis .
- Proteasomal Inhibition : Some derivatives also inhibit proteasomal activity, which can lead to the accumulation of pro-apoptotic factors and subsequent cell death .
Study on Anticancer Efficacy
A study published in Nature evaluated the efficacy of various pyrazolo derivatives against cancer cell lines. This compound was included in combination therapies that showed enhanced cytotoxic effects compared to single-agent treatments. The combination led to a statistically significant reduction in cell viability across multiple assays (p < 0.05) when analyzed using Mann Whitney comparisons .
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.36 | CDK2 Inhibition |
| Compound B | HCT116 | 1.8 | CDK9 Inhibition |
| This compound | SKMEL-28 | NS | Caspase Activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
